Asp-Tyr-Met-Gly-Trp-Met-Asp-Phe-NH2
描述
Asp-Tyr-Met-Gly-Trp-Met-Asp-Phe-NH2, commonly referred to as Cholecystokinin Octapeptide (desulfated) or Non-Sulfated CCK8, is an 8-amino acid peptide derived from the carboxyl terminus of cholecystokinin (CCK), a neuropeptide widely distributed in the gastrointestinal tract and central nervous system . Its molecular formula is C49H62N10O13S2 (molecular weight: 1063.23 g/mol), and it lacks the sulfate group on the tyrosine residue present in the endogenous sulfated CCK8 (CCK8(SO3)) .
This peptide binds to CCK receptors (CCK1 and CCK2), which are G-protein-coupled receptors (GPCRs) involved in digestion, satiety, and anxiety modulation . The desulfated form exhibits reduced affinity for CCK1 receptors compared to its sulfated counterpart but retains activity at CCK2 receptors, making it a valuable tool for studying receptor-specific pathways .
属性
CAS 编号 |
25679-24-7 |
|---|---|
分子式 |
C49H62N10O13S2 |
分子量 |
1063.2 g/mol |
IUPAC 名称 |
(3S,6S)-3-amino-6-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-3-carboxy-2-[[(2S)-2-hydrazinyl-3-phenylpropanoyl]amino]propanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]acetyl]amino]-4-methylsulfanylbutanoyl]amino]-7-(4-hydroxyphenyl)-4,5-dioxoheptanoic acid |
InChI |
InChI=1S/C49H62N10O13S2/c1-73-18-16-34(46(69)56-36(20-28-12-14-30(60)15-13-28)44(67)43(66)32(50)23-41(62)63)54-40(61)26-53-45(68)37(22-29-25-52-33-11-7-6-10-31(29)33)57-47(70)35(17-19-74-2)55-48(71)38(24-42(64)65)58-49(72)39(59-51)21-27-8-4-3-5-9-27/h3-15,25,32,34-39,52,59-60H,16-24,26,50-51H2,1-2H3,(H,53,68)(H,54,61)(H,55,71)(H,56,69)(H,57,70)(H,58,72)(H,62,63)(H,64,65)/t32-,34-,35-,36-,37-,38-,39-/m0/s1 |
InChI 键 |
ZBTPHEHKAHBSMT-YRVFCXMDSA-N |
SMILES |
CSCCC(C(=O)NCC(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CCSC)C(=O)NC(CC(=O)O)C(=O)NC(CC3=CC=CC=C3)C(=O)N)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(CC(=O)O)N |
手性 SMILES |
CSCC[C@@H](C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)C(=O)[C@H](CC(=O)O)N)NC(=O)CNC(=O)[C@H](CC2=CNC3=CC=CC=C32)NC(=O)[C@H](CCSC)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC4=CC=CC=C4)NN |
规范 SMILES |
CSCCC(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)C(=O)C(CC(=O)O)N)NC(=O)CNC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C(CCSC)NC(=O)C(CC(=O)O)NC(=O)C(CC4=CC=CC=C4)NN |
序列 |
DYMGWMDF |
同义词 |
des(SO3)CCK-8 desulfated cholecystokinin-8 desulfated sincalide |
产品来源 |
United States |
作用机制
Target of Action
The primary target of Cholecystokinin Octapeptide, desulfated, also known as CCK(26-33) Desulfated, is the Cholecystokinin Receptor (CCKR) . This receptor is a G-protein coupled receptor located in the gastrointestinal system and the central nervous system.
Mode of Action
CCK(26-33) Desulfated interacts with its target, the CCKR, to stimulate various physiological responses. It acts as an agonist at the receptor, meaning it binds to the receptor and activates it. This activation triggers a cascade of intracellular events, leading to the physiological responses associated with CCK, such as the release of digestive enzymes and the contraction of the gallbladder.
Biochemical Pathways
Upon activation of the CCKR by CCK(26-33) Desulfated, several biochemical pathways are affected. One of the key pathways is the Phospholipase C pathway , which leads to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). These molecules further trigger the release of calcium ions and the activation of protein kinase C, respectively. These events lead to various downstream effects, including the release of digestive enzymes and the contraction of the gallbladder.
Pharmacokinetics
As a peptide, it is expected to be absorbed in the gastrointestinal tract, distributed throughout the body, metabolized by various enzymes, and excreted via the kidneys.
Result of Action
The activation of the CCKR by CCK(26-33) Desulfated leads to several molecular and cellular effects. These include the release of digestive enzymes from the pancreas, contraction of the gallbladder, slowing of gastric emptying, and induction of satiety. These effects facilitate digestion and regulate food intake.
Action Environment
The action, efficacy, and stability of CCK(26-33) Desulfated can be influenced by various environmental factors. For instance, the presence of food in the stomach can enhance the release of CCK, thereby potentiating its effects. Additionally, the stability of CCK(26-33) Desulfated can be affected by pH and temperature, with extreme conditions potentially leading to degradation of the peptide.
生化分析
Biochemical Properties
Cholecystokinin Octapeptide, desulfated, interacts with various enzymes, proteins, and other biomolecules in biochemical reactions. It acts both as a hormone and a neurotransmitter and is found in the gastrointestinal (GI) system and the central nervous system. It is a satiety peptide that inhibits food intake.
Cellular Effects
Cholecystokinin Octapeptide, desulfated, has significant effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.
科学研究应用
Chemical Applications
1. Peptide Synthesis and Modification
Asp-Tyr-Met-Gly-Trp-Met-Asp-Phe-NH2 serves as a model compound for studying peptide synthesis techniques, particularly solid-phase peptide synthesis (SPPS). The synthesis typically involves the use of protecting groups like Boc (tert-butyloxycarbonyl) to facilitate the sequential addition of amino acids. The compound can undergo various reactions, including:
- Oxidation: Methionine residues can be oxidized to methionine sulfoxide or methionine sulfone.
- Reduction: Disulfide bonds can be reduced using agents like dithiothreitol (DTT).
- Substitution: Specific amino acids can be replaced to study structure-activity relationships.
Table 1: Chemical Reactions Involving this compound
| Reaction Type | Description | Common Reagents |
|---|---|---|
| Oxidation | Converts methionine to sulfoxide/sulfone | Hydrogen peroxide, performic acid |
| Reduction | Reduces disulfide bonds | DTT, tris(2-carboxyethyl)phosphine (TCEP) |
| Substitution | Replaces amino acids for modifications | Various amino acid derivatives |
Biological Applications
2. Role in Cellular Signaling
Research indicates that this compound may interact with G-protein coupled receptors (GPCRs), influencing cellular signaling pathways. Its specific sequence allows it to modulate receptor activity, which is crucial for understanding cellular communication and potential therapeutic targets .
3. Investigations in Protein-Protein Interactions
The compound is also being explored for its role in protein-protein interactions, which are fundamental to many biological processes. Studies have shown that modifications to its structure can enhance or inhibit these interactions, providing insights into the design of peptide-based inhibitors or activators.
Medical Applications
4. Therapeutic Potential
This compound is under investigation for its therapeutic applications, particularly in drug delivery systems and peptide-based drugs. Its ability to target specific receptors makes it a candidate for developing treatments for conditions such as cancer and gastrointestinal disorders .
Case Study: Minigastrin Analogues
Minigastrin analogues, which share structural similarities with this compound, have shown promise in targeting cholecystokinin-2 receptors (CCK2R). These analogues are being studied for their effectiveness in treating gastrointestinal cancers, highlighting the potential of this peptide in clinical applications .
相似化合物的比较
Endogenous CCK Derivatives
CCK8(SO3) (Sulfated CCK8)
- Structure : Asp-Tyr(SO3H)-Met-Gly-Trp-Met-Asp-Phe-NH2.
- Key Differences : The sulfate group on tyrosine enhances CCK1 receptor affinity (1000-fold higher than CCK2) .
- Applications: Used in receptor specificity studies and diagnostic imaging of CCK1-expressing tumors .
- Limitations : Rapid in vivo degradation due to sulfation .
CCK4 (Tetrapeptide)
- Structure : Trp-Met-Asp-Phe-NH2.
- Key Differences : Shorter sequence lacking the N-terminal residues, resulting in selective CCK2 receptor activation .
- Applications : Behavioral studies (anxiety and panic responses) due to its blood-brain barrier permeability .
| Compound | Receptor Affinity | Molecular Weight (g/mol) | Key Modifications |
|---|---|---|---|
| CCK8(desulfated) | CCK2 > CCK1 | 1063.23 | Tyr desulfation |
| CCK8(SO3) | CCK1 > CCK2 | 1143.29 | Tyr sulfation |
| CCK4 | CCK2-specific | 599.70 | Truncated N-terminal |
Tyr-D-Nle-Gly-Trp-Nle-Asp-Phe-NH2
- Structure: Incorporates D-norleucine (D-Nle) at positions 2 and 6 .
- Key Differences: D-amino acids enhance metabolic stability; norleucine replaces methionine to reduce oxidation susceptibility .
- Applications : Model peptide for studying protein interactions and drug delivery systems .
Tyr-D-Nle-Gly-Trp-NMeNle-Asp-Phe-NH2
- Structure: N-methyl-norleucine (NMeNle) at position 6 .
- Key Differences : N-methylation improves lipophilicity and resistance to enzymatic degradation .
- Applications: Potential therapeutic agent due to prolonged half-life .
| Compound | Stability Enhancement | Key Modifications |
|---|---|---|
| Tyr-D-Nle-Gly-Trp-Nle-Asp-Phe-NH2 | High | D-Nle, norleucine substitution |
| Tyr-D-Nle-Gly-Trp-NMeNle-Asp-Phe-NH2 | Very High | D-Nle, N-methyl-norleucine substitution |
| CCK8(desulfated) | Moderate | Native sequence with desulfation |
Conjugated Forms for Targeted Delivery
DSPE-PEG-CCK8
- Structure: CCK8 linked to distearoylphosphatidylethanolamine-polyethylene glycol (DSPE-PEG) .
- Key Differences : PEGylation enhances solubility and liposome integration for targeted drug delivery .
- Applications: Active targeting of CCK2 receptor-expressing tumors in nanomedicine .
| Compound | Conjugation Partner | Key Advantage |
|---|---|---|
| DSPE-PEG-CCK8 | DSPE-PEG2000 | Improved tumor targeting |
| CCK8(desulfated) | None | Native receptor interaction |
Truncated Fragments
Cholecystokinin Octapeptide (1-4)
准备方法
Standard SPPS Protocol
Solid-phase peptide synthesis (SPPS) is the most widely used method for synthesizing Asp-Tyr-Met-Gly-Trp-Met-Asp-Phe-NH2. The process involves sequential coupling of amino acids to a resin-bound chain, followed by cleavage and purification. Key steps include:
-
Resin Selection : Wang or Rink amide resins are preferred for C-terminal amidation.
-
Amino Acid Activation : Carbodiimides (e.g., DCC) with hydroxybenzotriazole (HOBt) facilitate coupling.
-
Deprotection : Trifluoroacetic acid (TFA) removes tert-butyloxycarbonyl (Boc) or fluorenylmethyloxycarbonyl (Fmoc) groups.
A critical challenge is the β-aspartyl rearrangement , where aspartic acid side chains form unintended linkages. For example, early attempts to synthesize CCK-8 via SPPS yielded up to 60% β-aspartyl byproducts.
Table 1: SPPS Conditions and Outcomes for this compound
Industrial-Scale SPPS
Automated synthesizers enable large-scale production with reduced manual intervention. Industrial protocols often use Boc-protected methionine to prevent oxidation during synthesis. Post-synthesis, the peptide is cleaved using hydrogen fluoride (HF) for higher efficiency, though this requires specialized equipment.
Enzymatic Synthesis
Protease-Catalyzed Condensation
Enzymatic methods offer regioselectivity, avoiding aspartyl isomerization. Thermolysin and α-chymotrypsin have been employed to catalyze specific peptide bonds:
-
Thermolysin : Catalyzes hydrophobic residue couplings (e.g., Met-Asp).
-
α-Chymotrypsin : Activates aromatic residues (e.g., Trp-Met).
A study achieved 52% yield for Boc-Asp(Bzl)-Phe-NH₂ using thermolysin, followed by 47% yield for Boc-Met-Asp(Bzl)-Phe-NH₂ via α-chymotrypsin.
Table 2: Enzymatic Synthesis Parameters
Advantages and Limitations
Enzymatic synthesis minimizes racemization and eliminates harsh deprotection steps. However, it requires precise control of pH and temperature, and enzyme costs can be prohibitive for large-scale production.
Solution-Phase Synthesis
Stepwise Coupling
Solution-phase synthesis is less common due to the complexity of purifying intermediate products. A notable example is the synthesis of Z-Tyr(SO₃H)-Met-Gly-Trp-Met-Asp(Phe-NH₂)-OH, a CCK-8 analog, which involved:
-
Protection : Benzyl (Bzl) groups for aspartic acid and tyrosine.
-
Coupling : Dicyclohexylcarbodiimide (DCC) for activating carboxyl groups.
This method achieved 60% purity before HPLC, underscoring the need for rigorous purification.
Fragment Condensation
Fragment condensation improves efficiency by coupling pre-synthesized peptide segments. For example, the tripeptide Boc-Met-Asp(Bzl)-Phe-NH₂ was coupled with a pentapeptide fragment using mixed anhydride methods.
Challenges and Optimizations
Aspartyl Isomerization
Aspartic acid residues are prone to β-linkage formation during activation. Strategies to mitigate this include:
Methionine Oxidation
Methionine oxidation is minimized by:
常见问题
Q. What is the structural and functional significance of the Asp-Tyr-Met-Gly-Trp-Met-Asp-Phe-NH2 sequence in receptor binding studies?
The peptide’s sequence contains motifs critical for receptor interaction, such as the Tyr and Trp residues (aromatic side chains) that often mediate hydrophobic binding, and Asp residues that may facilitate electrostatic interactions. For example, the Met-Gly-Trp segment could form a β-turn, a common structural feature in receptor-binding peptides. To validate this, researchers should use circular dichroism (CD) spectroscopy to confirm secondary structures and surface plasmon resonance (SPR) to quantify binding kinetics .
Q. What experimental methodologies are recommended for synthesizing and purifying this compound?
Solid-phase peptide synthesis (SPPS) using Fmoc chemistry is standard. Post-synthesis, reverse-phase HPLC with a C18 column and a water-acetonitrile gradient (0.1% TFA modifier) ensures ≥95% purity. Mass spectrometry (e.g., MALDI-TOF) and amino acid analysis are mandatory for validation. Note: Methionine residues are oxidation-prone; use degassed solvents and inert atmospheres during synthesis and storage .
Q. How can researchers verify the stability of this compound under physiological conditions?
Conduct stability assays in simulated physiological buffers (e.g., PBS, pH 7.4, 37°C) over 24–72 hours. Use HPLC to monitor degradation peaks and LC-MS to identify breakdown products. For oxidation-prone residues (Met), include antioxidants (e.g., EDTA) in buffers or consider substituting Met with norleucine in control experiments .
Advanced Research Questions
Q. How should researchers design experiments to investigate the peptide’s interaction with G-protein-coupled receptors (GPCRs)?
A factorial design approach is recommended:
- Variables : Peptide concentration (0.1–100 µM), receptor isoforms, and intracellular signaling reporters (e.g., cAMP or Ca²⁺ assays).
- Controls : Peptide scrambled-sequence analogs and receptor knockout cells.
- Data Analysis : Use nonlinear regression (e.g., GraphPad Prism) to calculate EC₅₀ values and assess statistical significance via ANOVA . Advanced tip: Incorporate fluorescence resonance energy transfer (FRET) to visualize real-time receptor conformational changes .
Q. What strategies resolve contradictions in reported binding affinity data for this compound across studies?
Common discrepancies arise from assay conditions (e.g., ionic strength, temperature) or receptor glycosylation states. To address this:
Q. How can computational modeling enhance the understanding of this peptide’s dynamic interactions with targets?
Molecular dynamics (MD) simulations (e.g., using GROMACS) over 100-ns trajectories can predict binding modes and metastable states. Dock the peptide to receptor structures (from Cryo-EM or homology models) using AutoDock Vina. Validate predictions with mutagenesis (e.g., alanine scanning of Asp/Tyr residues) .
Q. What are the key considerations for ensuring reproducibility in studies involving this peptide?
- Batch Consistency : Require Certificate of Analysis (CoA) for each synthesis batch, including HPLC traces and mass spectra.
- Experimental Replicates : Use n ≥ 3 biological replicates with technical triplicates.
- Data Transparency : Share raw SPR sensorgrams, MD simulation parameters, and statistical scripts via repositories like Zenodo .
Methodological Challenges and Solutions
Q. How to address low solubility of this compound in aqueous buffers?
Q. What advanced techniques quantify sub-nanomolar binding affinities for this peptide?
Isothermal titration calorimetry (ITC) provides direct ΔH and ΔS measurements but requires high peptide purity. For low-concentration assays, employ bio-layer interferometry (BLI) with streptavidin-coated biosensors and biotinylated receptors .
Ethical and Reporting Standards
Q. How should researchers report conflicting data on this peptide’s metabolic stability in vivo?
- Transparency : Disclose all raw data, including outliers, in supplementary materials.
- Contextual Factors : Clarify differences in animal models (e.g., murine vs. primate) or administration routes (IV vs. oral).
- FAIR Principles : Use persistent identifiers (DOIs) for datasets and cite conflicting studies objectively .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
